![molecular formula C9H4ClN3O2S B2770168 5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid CAS No. 680210-93-9](/img/structure/B2770168.png)
5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylic acid is a chemical compound with the CAS Number: 680210-93-9 . Its molecular weight is 253.67 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, the starting ethyl 5-oxo-4,5-dihydropyrazolo[1,5-a]thieno[2,3-e]pyrimidine-3-carboxylate behaves in the usual manner to alkaline or acid hydrolysis, giving the corresponding 3-carboxylic acid, which in turn undergoes decarboxylation in HCl 12M, at reflux temperature, yielding the final compound .Molecular Structure Analysis
The InChI code for this compound is 1S/C9H4ClN3O2S/c10-7-6-5(1-2-16-6)13-8(12-7)4(3-11-13)9(14)15/h1-3H,(H,14,15) .Chemical Reactions Analysis
The reactivity of similar compounds has been studied extensively . For example, the reactivity of the new nucleus regarding alkylation, reduction, halogenation, and hydrolyses has been investigated .Physical and Chemical Properties Analysis
The compound is stored at ambient temperature . More specific physical and chemical properties were not found in the retrieved papers.Applications De Recherche Scientifique
Synthesis and Biological Activity
Approach to Fused Pyridine-4-Carboxylic Acids : A library of fused pyridine-4-carboxylic acids, including pyrazolo[3,4-b]pyridines and thieno[2,3-b]pyridines, was synthesized via a Combes-type reaction. These compounds underwent standard combinatorial transformations, indicating their versatility in chemical synthesis for potential application in drug discovery (Volochnyuk et al., 2010).
Antimicrobial Activity of Amino Derivatives : The antimicrobial activity of new amino derivatives of pyrano[4'',3'':4',5']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine was studied, showing that some compounds exhibited promising antimicrobial activity. This highlights the potential therapeutic applications of thienopyrimidine derivatives (Sirakanyan et al., 2018).
Polynuclear Heterocycles with Antimicrobial Activity : The synthesis of thienyl pyrazolo[1,5-a]pyrimidines was facilitated by an environmentally friendly solvent, polyethylene glycol-400. These compounds demonstrated interesting antibacterial and antifungal activities, indicating their potential as microbial inhibitors (Konda et al., 2022).
RNA Polymerase Inhibitors : Novel pyrazolo[1,5-a]pyrimidines were synthesized and evaluated for their antimicrobial activity as RNA polymerase inhibitors. One compound, in particular, showed potent inhibitory activity comparable to that of Rifampicin, a reference drug, suggesting these derivatives could be promising candidates for antimicrobial agents (Abdallah & Elgemeie, 2022).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
7-chloro-5-thia-1,8,12-triazatricyclo[7.3.0.02,6]dodeca-2(6),3,7,9,11-pentaene-10-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4ClN3O2S/c10-7-6-5(1-2-16-6)13-8(12-7)4(3-11-13)9(14)15/h1-3H,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZUHBIVKZBNNCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1N3C(=C(C=N3)C(=O)O)N=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

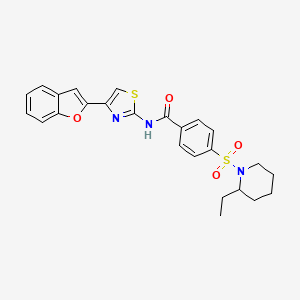
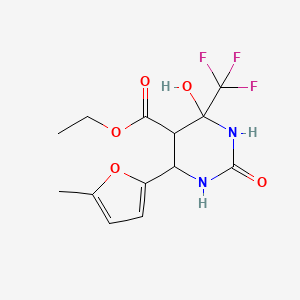
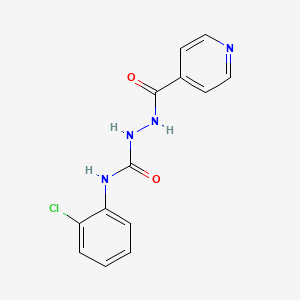
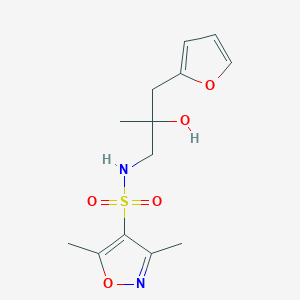
![1-[[4-(2-Pyridinyl)-1-piperazinyl]methyl]-2-benzo[cd]indolone](/img/structure/B2770091.png)
![(1-isopropyl-1H-pyrazol-5-yl)(4-(6-(trifluoromethoxy)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2770092.png)

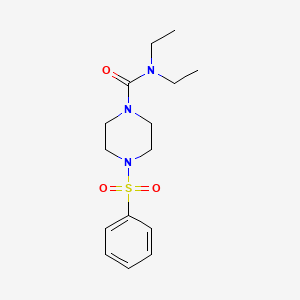
![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-4-methylpiperazine-1-carboxamide](/img/structure/B2770099.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-quinolin-2-ylsulfanylacetamide](/img/structure/B2770101.png)
![ethyl 6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2770103.png)
![N-[(4-oxo-3H-phthalazin-1-yl)methyl]-4-pyrrolidin-1-ylsulfonylbenzamide](/img/structure/B2770108.png)
